

Application Notes and Protocols for MRK-740: A Selective PRDM9 Inhibitor

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Compound of Interest

Compound Name: MRK-740

Cat. No.: B1193108

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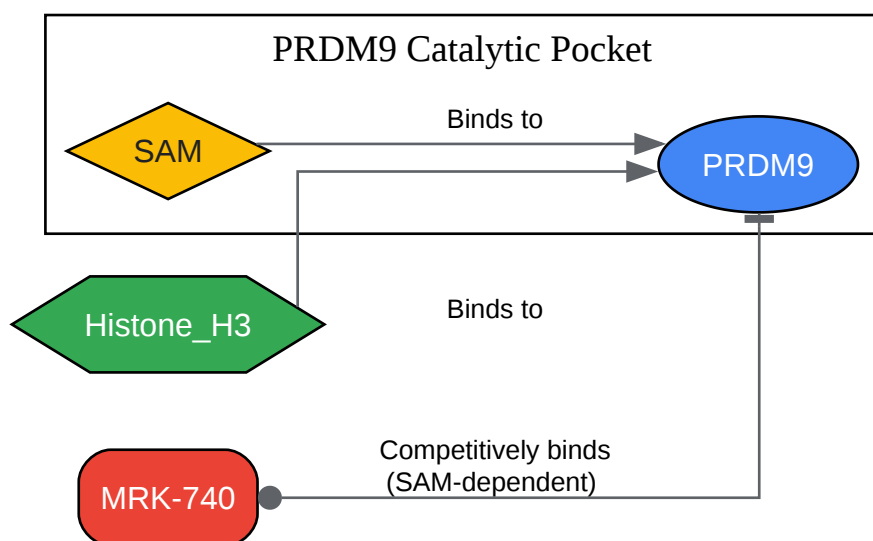
These application notes provide a comprehensive overview of **MRK-740**, a potent and selective inhibitor of PRDM9 histone methyltransferase. This document includes key quantitative data, detailed experimental protocols, and visualizations to guide researchers in utilizing **MRK-740** for studying the biological roles of PRDM9.

Introduction

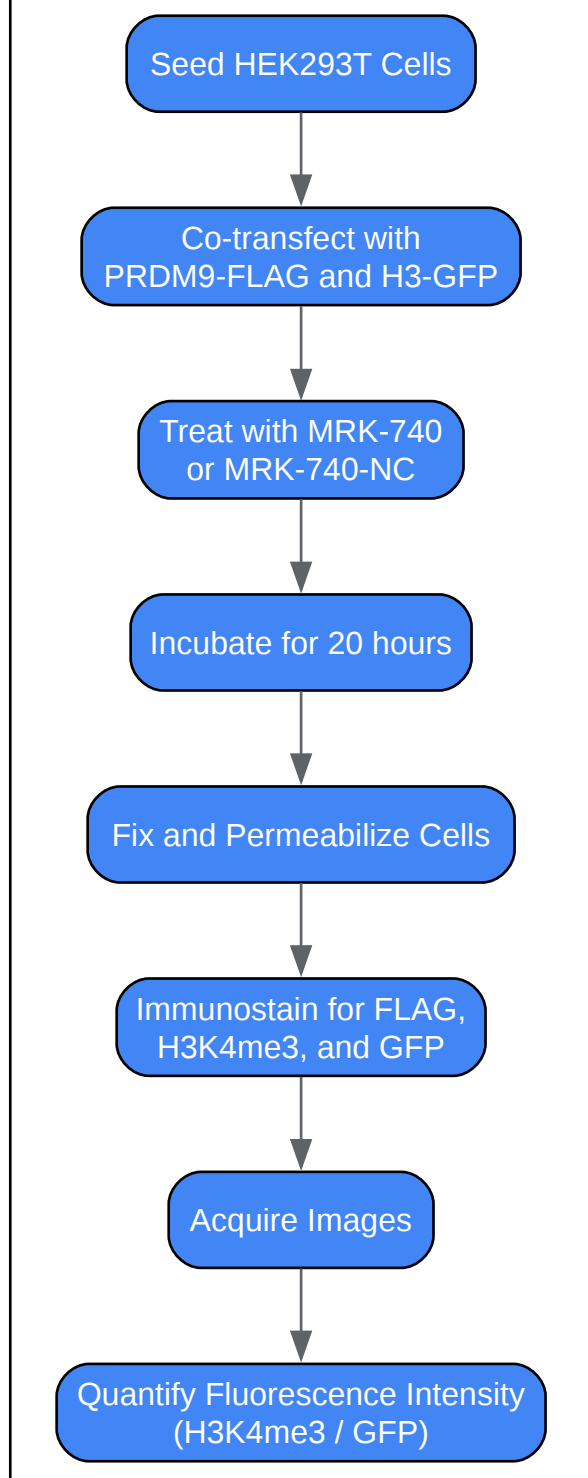
MRK-740 is a chemical probe that acts as a potent, selective, and substrate-competitive inhibitor of PRDM9, a histone methyltransferase that plays a crucial role in meiosis and has been implicated in oncogenesis.[1][2] It specifically inhibits the trimethylation of histone H3 on lysine 4 (H3K4me3) mediated by PRDM9.[1][3] Understanding the optimal treatment conditions is critical for designing experiments to investigate the functional consequences of PRDM9 inhibition.

Mechanism of Action

MRK-740 functions as a cofactor-dependent, substrate-competitive inhibitor.[2][4] Its binding to PRDM9 is dependent on the presence of the cofactor S-adenosylmethionine (SAM), and it competes with the histone H3 substrate.[2][5] This specific mechanism of action contributes to its high selectivity for PRDM9 over other histone methyltransferases.[3]



In-Cell PRDM9 Inhibition Workflow



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